4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a complex organic molecule with potential pharmacological applications. Its structure suggests it may interact with various biological systems, making it a candidate for further investigation in medicinal chemistry.
- Molecular Formula : C23H24N4O4
- Molecular Weight : 420.46106 g/mol
- CAS Number : [1537890-74-6]
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its potential therapeutic effects against various diseases. Here are key findings from recent research:
1. Anticancer Activity
Research indicates that derivatives of benzotriazepine compounds exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cell proliferation and survival. Specifically, they can target the MEK/ERK pathway, which is often dysregulated in cancer cells.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MV4-11 (acute biphenotypic leukemia) | 0.3 | Inhibition of MEK1/2 |
Study B | MOLM13 (acute monocytic leukemia) | 1.2 | Downregulation of p-p70S6K |
These studies suggest that the compound can effectively reduce cell viability in specific leukemia models through targeted inhibition of critical kinases involved in tumor growth .
2. Neuroprotective Effects
The compound's structural analogs have been studied for neuroprotective properties:
- Mechanism : It may reduce oxidative stress and inflammation in neuronal cells. In vitro studies have shown that certain derivatives can inhibit amyloid-beta aggregation and modulate acetylcholinesterase activity, which is relevant in Alzheimer's disease.
Study | Model | Effect Observed |
---|---|---|
Study C | Astrocytes exposed to Aβ 1-42 | Reduction in TNF-α levels |
Study D | Scopolamine-induced model | Decreased β-secretase activity |
These findings highlight the potential for this class of compounds to serve as multi-target agents for neurodegenerative diseases .
3. Toxicity and Safety
Toxicological assessments are crucial for understanding the safety profile of new compounds:
- Toxicity data from computational models indicate that while some structural analogs show promise as therapeutic agents, they also exhibit dose-dependent toxicity in certain assays.
Case Studies
Several case studies have demonstrated the biological activity of related compounds:
Case Study 1: Anticancer Efficacy
A study evaluated a related benzotriazepine derivative in xenograft models, revealing significant tumor growth inhibition at doses as low as 10 mg/kg when administered orally. The study concluded that these compounds could be developed further as anticancer agents due to their favorable pharmacokinetic profiles.
Case Study 2: Neuroprotection in Alzheimer's Models
In a scopolamine-induced cognitive impairment model, treatment with a derivative led to improved memory performance and reduced levels of Aβ plaques. This suggests potential applicability in treating Alzheimer's disease through modulation of neuroinflammatory pathways.
属性
IUPAC Name |
4-tert-butyl-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-1,3,4-benzotriazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-23(2,3)27-21(30)17-11-6-7-12-18(17)24-22(31)26(27)14-8-13-25-19(28)15-9-4-5-10-16(15)20(25)29/h4-7,9-12H,8,13-14H2,1-3H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPWQRXJWWLPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。